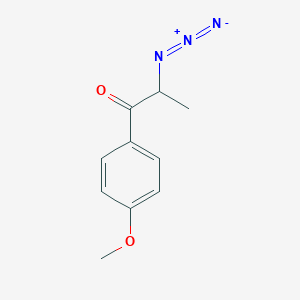
4'-Methoxy-2-azidopropiophenone
Cat. No. B8532335
M. Wt: 205.21 g/mol
InChI Key: SKTIVXVOVZNSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06346534B1
Procedure details


4′-Methoxy-2-bromopropiophenone (10 g, 41 mmol.) was dissolved in a mixture of THF (100 mL) and water (20 mL), followed by addition of sodium azide (6.5 g, 0.1 mole). The slurry was vigorously stirred for 5 hours and TLC indicated a completed conversion to 4′-methoxy-2-azidopropiophenone. The aqueous layer was then removed and the organic layer was further diluted with ethanol (200 mL). Concentrated hydrochloride (5 mL, about 60 mmol.) and palladium on carbon (10%, 2 g) were added and hydrogenation was performed using Parr apparatus at 20 psi for 1 hour. The product precipitated during the hydrogenation was re-dissolved by addition of methanol (100 mL). After filtration to remove the catalyst, the solution was concentrated to form a solid. It was stirred with ether (300 mL) and solids were filtered and dried under vacuum at 50° C. overnight to give the titled compound (8.8 g, 100%) MS: 180 (MH+), 162 (M-NH3). Proton NMR (DMSO-d6) δ: 7.96(2H, brs), 7.79(2H, d, J=8.4 Hz), 6.87(2H, d, J=8.4 Hz), 4.49(1H,brs), 1.17(2H, d, J=6.9 Hz).








Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
COC1C=CC(C(=O)C(Br)C)=CC=1.[N-]=[N+]=[N-].[Na+].[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([C:26](=[O:32])[CH:27]([N:29]=[N+]=[N-])[CH3:28])=[CH:22][CH:21]=1.[ClH:33]>C1COCC1.O.[Pd].CCOCC>[ClH:33].[CH3:18][O:19][C:20]1[CH:21]=[CH:22][C:23]([C:26](=[O:32])[CH:27]([NH2:29])[CH3:28])=[CH:24][CH:25]=1 |f:1.2,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C(C(C)Br)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C(C(C)N=[N+]=[N-])=O
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Five
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The slurry was vigorously stirred for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was then removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the organic layer was further diluted with ethanol (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product precipitated during the hydrogenation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was re-dissolved by addition of methanol (100 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the catalyst
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COC1=CC=C(C=C1)C(C(C)N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.8 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
